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Compound of Interest

1-(Piperidin-4-
Compound Name:
ylcarbonyl)piperidine

Cat. No.: B1586639

An In-depth Technical Guide to the Spectroscopic Profile of 1-(Piperidin-4-
ylcarbonyl)piperidine

Foreword: This document provides a comprehensive technical analysis of the spectroscopic
characteristics of 1-(Piperidin-4-ylcarbonyl)piperidine. As experimentally derived spectra for
this specific compound are not widely available in peer-reviewed literature or public databases,
this guide has been constructed based on predictive models and foundational spectroscopic
principles, corroborated by data from analogous structures. This predictive approach is
designed to offer researchers, scientists, and drug development professionals a robust and
scientifically grounded framework for the identification and characterization of this molecule.

Introduction and Molecular Overview

1-(Piperidin-4-ylcarbonyl)piperidine is a chemical entity featuring two piperidine rings linked
by a tertiary amide functional group. The piperidine motif is a cornerstone in medicinal
chemistry, appearing in a vast number of pharmaceutical agents and natural alkaloids due to its
favorable physicochemical properties and ability to serve as a versatile scaffold.[1]
Understanding the spectroscopic signature of this compound is crucial for synthesis
confirmation, purity assessment, and metabolic studies.

Molecular Properties:

e Molecular Formula: C11H20N20
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» Molecular Weight: 196.29 g/mol
e Exact Mass: 196.15756 Da

The structure consists of a piperidin-4-yl group attached via its C4 position to the carbonyl
carbon of an amide, whose nitrogen is part of a second piperidine ring. This arrangement
results in one secondary amine (in the piperidin-4-yl moiety) and one tertiary amide.

Molecular Structure Diagram

The diagram below illustrates the chemical structure of 1-(Piperidin-4-ylcarbonyl)piperidine
with atom numbering for the purpose of spectroscopic assignment.

Caption: Structure of 1-(Piperidin-4-ylcarbonyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
organic molecules. Due to the partial double-bond character of the C-N amide bond, hindered
rotation can lead to broadened signals or even distinct sets of signals for the N'-piperidine ring
protons and carbons, particularly at lower temperatures.[2]

Predicted *H NMR Spectrum (500 MHz, CDCIs)

The proton NMR spectrum is predicted to show several overlapping multiplets in the aliphatic
region. The protons on carbons adjacent to nitrogen atoms and the carbonyl group will be the
most deshielded.
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Predicted **C NMR Spectrum (125 MHz, CDCI:s)
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The carbon spectrum provides a count of unique carbon environments. The carbonyl carbon is
the most deshielded and serves as a key diagnostic signal.

Chemical Shift (6, ppm) Assignment Rationale

Typical range for a tertiary
~173.5 C=0 )
amide carbonyl carbon.[3]
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~42.0 Cc4

carbonyl group.
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nitrogen.
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nitrogen.

Standard Protocol for NMR Data Acquisition

Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most
prominent feature in the IR spectrum of 1-(Piperidin-4-ylcarbonyl)piperidine is expected to
be the strong amide carbonyl (C=0) stretch.

Predicted Key IR Absorption Bands
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Standard Protocol for ATR-FTIR Spectroscopy

 Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by

wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

e Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial

to subtract atmospheric (CO2, H20) and instrument-related absorptions.

o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal,

ensuring complete coverage of the crystal surface.

e Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact

between the sample and the crystal.
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o Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a
resolution of 4 cm~1 to achieve a good signal-to-noise ratio.

o Data Processing: The software automatically ratios the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, by extension, the molecular
formula of a compound. High-resolution mass spectrometry (HRMS) can confirm the elemental
composition, while tandem MS (MS/MS) reveals structural information through fragmentation
analysis.

Predicted Mass Spectrometric Data
e Monoisotopic Mass: 196.1576 Da

e Calculated m/z for [M+H]*: 197.1649 Da

e Calculated m/z for [M+Na]*: 219.1468 Da

Predicted Fragmentation Pathway (ESI-MS/MS)

In positive-ion electrospray ionization (ESI), the molecule will readily protonate at the more
basic secondary amine nitrogen. Collision-induced dissociation (CID) of the [M+H]* precursor
ion is predicted to proceed via cleavage adjacent to the carbonyl group and through
fragmentation of the piperidine rings.[7][8]

Major Fragments

m/z = 112.08 -COo > m/z = 84.08

- CsHuiN (Piperidinyl-methanone ion) (Protonated Piperidine)
[M+H]*
m/z = 197.16 - CsHaNO
m/z = 86.09

(Piperidine ion)
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Caption: Predicted ESI-MS/MS fragmentation of [M+H]*.

Standard Protocol for LC-MS (ESI) Analysis

o Sample Preparation: Prepare a dilute solution of the sample (~1-10 pg/mL) in a suitable
solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid to promote
protonation.

o Chromatography (Optional but Recommended): Inject the sample into a Liquid
Chromatography (LC) system, typically with a C18 reverse-phase column, to ensure sample
purity before it enters the mass spectrometer.

« lonization: The eluent from the LC is directed into an Electrospray lonization (ESI) source
operating in positive ion mode.

e MS Full Scan: Perform a full scan analysis (e.g., over a mass range of m/z 50-500) to detect
the protonated molecular ion [M+H]*.

e Tandem MS (MS/MS): In a separate run or using a data-dependent acquisition method,
select the [M+H]* ion (m/z 197.16) as the precursor for collision-induced dissociation (CID)
with an inert gas (e.g., nitrogen or argon) to generate a product ion spectrum.

o Data Analysis: Analyze the resulting spectra to confirm the mass of the parent ion and to
interpret the fragmentation pattern for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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